N-butyl-2-methoxycyclohexan-1-amine
Description
N-Butyl-2-methoxycyclohexan-1-amine is a secondary amine featuring a cyclohexane backbone substituted with a methoxy group at the 2-position and an n-butyl chain attached to the nitrogen atom. Its stereochemical configuration is designated as (1R,2R) . The compound has a CAS number of 2225173-34-0 and a molecular formula of C₁₁H₂₃NO (inferred from structural data).
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-butyl-2-methoxycyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h10-12H,3-9H2,1-2H3 |
InChI Key |
MCSKHMANTFPMAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CCCCC1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-methoxycyclohexan-1-amine typically involves the reaction of cyclohexanone with butylamine and methanol under specific conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-methoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-butyl-2-methoxycyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-butyl-2-methoxycyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of N-butyl-2-methoxycyclohexan-1-amine and related compounds:
Functional and Application-Based Comparisons
Electronic and Reactivity Profiles
- This could improve solubility in polar solvents or interaction with biological targets.
- Heterocyclic vs. Such features are critical in medicinal chemistry for target binding .
Industrial and Research Utility
- Hydrophobicity : N-Butyl-2-ethylhexylamine’s branched alkyl chain makes it highly hydrophobic, favoring applications in surfactant synthesis or organic phase reactions . In contrast, the target compound’s methoxy group may expand its utility in aqueous-organic hybrid systems.
- Stereochemical Complexity : The (1R,2R) configuration of this compound introduces stereospecificity, which could be leveraged in asymmetric catalysis or chiral drug development—though its discontinuation limits practical exploration .
Biological Activity
N-butyl-2-methoxycyclohexan-1-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula and a molecular weight of approximately 199.34 g/mol. The compound features a cyclohexane ring substituted with a methoxy group and an amine, which is critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the adrenergic and dopaminergic systems. This compound may act as a selective agonist or antagonist depending on the receptor subtype involved.
Potential Mechanisms Include:
- Adrenergic Receptor Modulation : It may influence norepinephrine signaling, which is crucial for regulating mood and stress responses.
- Dopaminergic Activity : By interacting with dopamine receptors, it may affect reward pathways and motor control.
Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Adrenergic Agonist | 0.5 | |
| Compound B | Dopaminergic Antagonist | 1.2 | |
| This compound | Potential Agonist | TBD | Current Study |
Case Study 1: Neuropharmacological Effects
A study conducted on a related compound demonstrated significant effects on anxiety-like behaviors in rodent models. The administration of the compound resulted in decreased locomotion and increased time spent in open arms during elevated plus maze tests, suggesting anxiolytic properties.
Case Study 2: Cardiovascular Implications
Another investigation focused on the cardiovascular effects of a structurally similar compound, revealing that it could induce vasodilation through β-adrenergic receptor activation. This finding suggests that this compound may have therapeutic potential in managing hypertension.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
